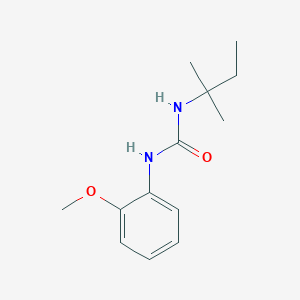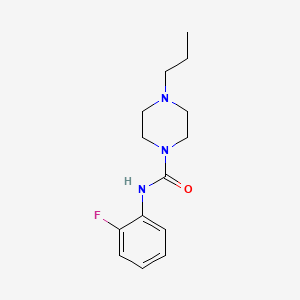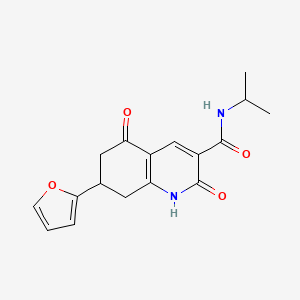![molecular formula C15H20N4O2S B5299730 N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299730.png)
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETTA is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in various biological processes. N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines, and DNA topoisomerase II, which is involved in DNA replication and repair. N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to induce apoptosis in cancer cells, possibly through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide can inhibit the growth of bacterial and fungal strains by disrupting cell membrane integrity and inhibiting DNA replication. N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have shown that N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide can reduce the production of inflammatory cytokines and inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure. Careful consideration should be given to the appropriate concentration and exposure time when using N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in experiments.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to further investigate its mechanism of action, particularly its ability to inhibit the activity of enzymes involved in various biological processes. Another direction is to explore its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections and cancer. Additionally, the development of N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives with improved efficacy and reduced toxicity could also be an area of future research.
Conclusion
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, or N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, is a versatile compound with a wide range of biological activities. Its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections and cancer, make it an important compound for scientific research. While there are limitations to using N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments, its broad range of biological activities and ease of synthesis make it a valuable tool for studying various biological processes. Future research on N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide could further elucidate its mechanism of action and explore its potential therapeutic applications.
合成法
The synthesis method of N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 4-ethoxyaniline with ethyl bromoacetate to form 4-ethoxyphenylacetate. The resulting compound is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. Finally, the thiosemicarbazone derivative is reacted with ethyl chloroacetate to form N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The overall synthesis method is shown in Figure 1.
科学的研究の応用
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to be effective against a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to possess anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro and in vivo.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-4-13-17-18-15(19(13)3)22-10-14(20)16-11-6-8-12(9-7-11)21-5-2/h6-9H,4-5,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQIFLLVFIEYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)benzonitrile](/img/structure/B5299648.png)
![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299654.png)
![7-(3,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5299676.png)
![N-(1,4-dioxan-2-ylmethyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5299684.png)


![4-[3-(2-methoxyphenoxy)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5299707.png)
![N-ethyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5299714.png)
![N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
![4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5299739.png)

![6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5299744.png)
![1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime](/img/structure/B5299746.png)
![3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5299753.png)